8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane
Description
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core modified with a 1,2,4-triazole methyl substituent at the 8-position. This structure belongs to a class of privileged scaffolds in medicinal chemistry, known for their conformational rigidity and ability to interact with diverse biological targets, particularly in antibacterial and antimycobacterial applications .
Properties
IUPAC Name |
8-(1,2,4-triazol-4-ylmethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-10(3-1)6-11-4-9(10)5-14-7-12-13-8-14/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPSUBVSQEGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CN3C=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2111410-00-3 | |
| Record name | 8-[(4H-1,2,4-triazol-4-yl)methyl]-6-azaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the triazole ring followed by the construction of the spirocyclic system. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of an azide with an alkyne in the presence of a copper catalyst can form the triazole ring through a Huisgen cycloaddition reaction . Subsequent steps involve the formation of the spirocyclic system through intramolecular cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives .
Scientific Research Applications
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding and other non-covalent interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target . For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase, which can have therapeutic implications .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The 6-azaspiro[3.4]octane core is a common feature among analogs, but activity profiles vary significantly based on peripheral substituents:
Key Observations :
- Triazole Role : The 1,2,4-triazole group is a recurring motif, likely enhancing target binding via hydrogen bonding or π-π interactions .
- Substituent Synergy : Methylsulfonyl (e.g., Compound 17) and nitro groups (e.g., Compound 1) improve solubility and potency, particularly against Mycobacterium tuberculosis (MTb) .
- Spirocyclic Rigidity : The spiro[3.4]octane core enforces a rigid conformation, optimizing spatial orientation for target engagement .
Antibacterial Spectrum and Limitations
- ESKAPE Pathogens: Analogs with the 6-azaspiro[3.4]octane core (e.g., 6a–e) exhibit activity against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis but lack efficacy against Pseudomonas aeruginosa .
- MTb Specificity : Methylsulfonyl-triazole derivatives (e.g., Compound 1) show exceptional activity against multidrug-resistant TB strains, underscoring scaffold versatility .
Commercial Availability
- Catalog Compounds : Derivatives like 1-Methyl-1,6-diazaspiro[3.4]octane and 2-Boc-2,6-diazaspiro[3.4]octane are available commercially, priced at $100–$647 per 100–250 mg, indicating accessibility for further derivatization .
Biological Activity
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the molecular formula and features a unique spirocyclic structure that enhances its biological interactions. The presence of the 1,2,4-triazole ring contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 0.19 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | HeLa | 0.15 |
This suggests that the triazole component enhances the cytotoxic effects against these cancer types.
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively documented. The compound's structure allows it to act against various pathogens:
- Antibacterial Properties : Studies have shown that triazoles can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated MIC values lower than traditional antibiotics like vancomycin .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| E. coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
3. Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazole compounds are being investigated for additional therapeutic roles:
Case Studies
Several case studies highlight the effectiveness of triazole-containing compounds in clinical settings:
- Combination Therapy : In a study involving combination therapies with triazole derivatives and existing chemotherapy agents, enhanced efficacy was observed in tumor reduction compared to monotherapy.
- Resistance Mechanisms : Research has also focused on understanding how triazoles can overcome resistance mechanisms in bacteria and fungi, making them valuable in treating resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
